Nalpha-[(benzyloxy)carbonyl]-N-(2,4-dimethylphenyl)phenylalaninamide
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Overview
Description
BENZYL N-{1-[(2,4-DIMETHYLPHENYL)CARBAMOYL]-2-PHENYLETHYL}CARBAMATE is a complex organic compound that belongs to the class of carbamates Carbamates are esters of carbamic acid and are widely used in various fields, including pharmaceuticals, agriculture, and chemical research
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of BENZYL N-{1-[(2,4-DIMETHYLPHENYL)CARBAMOYL]-2-PHENYLETHYL}CARBAMATE typically involves the reaction of benzyl chloroformate with N-{1-[(2,4-dimethylphenyl)carbamoyl]-2-phenylethyl}amine. The reaction is carried out in the presence of a base such as triethylamine, which facilitates the formation of the carbamate linkage. The reaction is usually conducted at room temperature and under an inert atmosphere to prevent any side reactions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve a continuous flow process where the reactants are fed into a reactor and the product is continuously removed. This method ensures high efficiency and yield. The use of automated systems and advanced monitoring techniques helps in maintaining the desired reaction conditions and product quality.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the benzylic position, leading to the formation of benzyl alcohol derivatives.
Reduction: Reduction reactions can convert the carbamate group into an amine group, resulting in the formation of N-{1-[(2,4-dimethylphenyl)carbamoyl]-2-phenylethyl}amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the benzyl group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed.
Major Products:
Oxidation: Benzyl alcohol derivatives.
Reduction: N-{1-[(2,4-dimethylphenyl)carbamoyl]-2-phenylethyl}amine.
Substitution: Various substituted benzyl derivatives.
Scientific Research Applications
BENZYL N-{1-[(2,4-DIMETHYLPHENYL)CARBAMOYL]-2-PHENYLETHYL}CARBAMATE has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbamate linkages.
Biology: The compound is studied for its potential biological activities, including its role as an enzyme inhibitor.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of other chemical compounds.
Mechanism of Action
The mechanism of action of BENZYL N-{1-[(2,4-DIMETHYLPHENYL)CARBAMOYL]-2-PHENYLETHYL}CARBAMATE involves its interaction with specific molecular targets. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby preventing the substrate from accessing the enzyme. This inhibition can lead to various biological effects, depending on the enzyme targeted. The pathways involved in its mechanism of action are still under investigation, and further research is needed to fully understand its effects.
Comparison with Similar Compounds
- BENZYL N-{1-[(2,4-DIMETHYLPHENYL)CARBAMOYL]-2-METHYLETHYL}CARBAMATE
- BENZYL N-{1-[(2,4-DIMETHYLPHENYL)CARBAMOYL]-2-ETHYLETHYL}CARBAMATE
- BENZYL N-{1-[(2,4-DIMETHYLPHENYL)CARBAMOYL]-2-PROPYLETHYL}CARBAMATE
Uniqueness: The uniqueness of BENZYL N-{1-[(2,4-DIMETHYLPHENYL)CARBAMOYL]-2-PHENYLETHYL}CARBAMATE lies in its specific structural configuration, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for research and development.
Properties
Molecular Formula |
C25H26N2O3 |
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Molecular Weight |
402.5 g/mol |
IUPAC Name |
benzyl N-[1-(2,4-dimethylanilino)-1-oxo-3-phenylpropan-2-yl]carbamate |
InChI |
InChI=1S/C25H26N2O3/c1-18-13-14-22(19(2)15-18)26-24(28)23(16-20-9-5-3-6-10-20)27-25(29)30-17-21-11-7-4-8-12-21/h3-15,23H,16-17H2,1-2H3,(H,26,28)(H,27,29) |
InChI Key |
GZVFHNAMQFJKRY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)C(CC2=CC=CC=C2)NC(=O)OCC3=CC=CC=C3)C |
Origin of Product |
United States |
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